Pterisolic acid B

Description

Properties

IUPAC Name |

(1S,3S,4S,5R,9R,13R)-3-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-12-5-6-14-18(2)7-4-8-19(3,17(23)24)15(18)13(21)10-20(14,9-12)16(11)22/h6,12-13,15,21H,1,4-5,7-10H2,2-3H3,(H,23,24)/t12-,13+,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSODFCSZYDJPLH-SEPLDZIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(CC34C2=CCC(C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184460 | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401419-86-0 | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Pterisolic Acid B: A Technical Guide to its Structure, and Mechanism as a Nrf2 Pathway Activator

For Immediate Release

Pterisolic Acid B, an ent-kaurane diterpenoid, has been identified as a potent activator of the Nrf2 signaling pathway, offering a promising avenue for chemoprotective strategies. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the molecular mechanism underpinning its biological activity, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring diterpenoid that can be isolated from the fern Pteris semipinnata.[1] It belongs to the ent-kaurane class of tetracyclic diterpenes.[1]

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | [1] |

| Molecular Weight | 330.42 g/mol | |

| CAS Number | 1401419-86-0 | [1] |

| SMILES | O=C1C([C@@]2([H])C[C@]13C([C@]4(--INVALID-LINK--(CCC4)C(O)=O">C@([H])--INVALID-LINK--C3)C)=CC2)=C | |

| Density | 1.3±0.1 g/cm³ | [1] |

| Boiling Point | 536.6±50.0 °C at 760 mmHg | [1] |

| Flash Point | 292.4±26.6 °C | [1] |

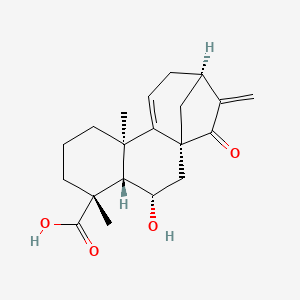

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic ent-kaurane skeleton. A two-dimensional representation of the molecule is provided below:

Biological Activity: Nrf2 Pathway Activation

This compound has been identified as an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, within the BTB domain of Keap1.[2][3] This modification disrupts the Keap1-Cul3 complex, inhibiting the degradation of Nrf2.[2][3] The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.

A semisynthetic analogue, J19-1, has been shown to be a more potent activator of this pathway and has demonstrated significant cytoprotective effects against cisplatin-induced cytotoxicity in HKC cells.[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

Isolation of this compound from Pteris semipinnata

While the specific details of the isolation protocol for this compound from Pteris semipinnata can be found in the primary literature, a general workflow for the isolation of natural products from plant sources is as follows:

Caption: General workflow for the isolation of this compound.

High-Throughput Screening for Nrf2 Activators

A high-throughput chemical screen was utilized to identify this compound as a Nrf2 activator.[2] A typical workflow for such a screen is outlined below:

Caption: Workflow for a high-throughput screen to identify Nrf2 activators.

Signaling Pathway Diagram

The mechanism of Nrf2 activation by this compound is depicted in the following signaling pathway diagram:

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Pterisolic Acid B: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid B is an ent-kaurane diterpenoid discovered in the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its origin, isolation, and biological activity as a potent activator of the Nrf2 signaling pathway. Detailed experimental protocols for its extraction and for the elucidation of its mechanism of action are presented, along with quantitative data on its bioactivity. Visual representations of the isolation workflow and the Nrf2 activation pathway are included to facilitate understanding. This document serves as a core reference for researchers interested in the therapeutic potential of this compound.

Discovery and Origin

This compound was first isolated and identified as part of a phytochemical investigation of the fern Pteris semipinnata, a plant belonging to the Pteridaceae family. This discovery was documented in a 2011 publication in the Chemical & Pharmaceutical Bulletin, which detailed the isolation and structure elucidation of six new ent-kaurane diterpenoids, named pterisolic acids A-F, with this compound being one of these novel compounds. The structure of this compound was determined through extensive spectroscopic analysis.

Quantitative Biological Activity

This compound has been identified as an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The following table summarizes the quantitative data regarding its activity in a stable MDA-MB-231-ARE-Luc cell line, as reported in Scientific Reports in 2016.

| Assay | Cell Line | Concentration (μM) | Fold Activation of ARE-luciferase |

| ARE-luciferase activity | MDA-MB-231-ARE-Luc | 0.5 | ~1.5 |

| ARE-luciferase activity | MDA-MB-231-ARE-Luc | 1.0 | ~2.0 |

| ARE-luciferase activity | MDA-MB-231-ARE-Luc | 2.0 | ~2.5 |

| ARE-luciferase activity | MDA-MB-231-ARE-Luc | 4.0 | ~3.5 |

| ARE-luciferase activity | MDA-MB-231-ARE-Luc | 8.0 | ~4.0 |

Experimental Protocols

Isolation of this compound from Pteris semipinnata

The following protocol is a generalized procedure based on standard methods for the isolation of ent-kaurane diterpenoids from plant material, as would be detailed in Wang F, et al., Chem Pharm Bull (Tokyo). 2011;59(4):484-7.

3.1.1. Plant Material and Extraction

-

Dried and powdered whole plants of Pteris semipinnata are extracted with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically containing diterpenoids, is selected for further purification.

3.1.3. Chromatographic Purification

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Nrf2 Activation Assays

The following protocols are based on the methodologies described in Dong T, et al., Sci Rep. 2016 Jan 13:6:19231.

3.2.1. ARE-Luciferase Reporter Assay

-

MDA-MB-231 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct (MDA-MB-231-ARE-Luc) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Following a 12-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are expressed as fold induction relative to the vehicle-treated control.

3.2.2. Western Blot Analysis for Nrf2 Activation

-

Cells (e.g., HKC) are treated with this compound for specified time points.

-

Cells are harvested and cytosolic and nuclear fractions are prepared using a nuclear extraction kit.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, and downstream target proteins (e.g., NQO1, HO-1), as well as loading controls (e.g., β-actin for cytosolic fraction, Lamin B1 for nuclear fraction).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Pterisolic Acid B and its Connection to Pteris multifida: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Pterisolic Acid B, an ent-kaurane diterpenoid, and its scientific context with the fern Pteris multifida.

Executive Summary

Pteris multifida, a fern utilized in traditional medicine, is a known source of various bioactive compounds, including a class of molecules known as ent-kaurane diterpenoids. While this compound, a notable activator of the Nrf2 signaling pathway, belongs to this class, current scientific literature primarily documents its isolation from the related species Pteris semipinnata. However, the established presence of structurally similar ent-kaurane diterpenoids in Pteris multifida suggests a potential for its presence or the existence of analogues with similar bioactivity. This guide details the known diterpenoids from Pteris multifida, provides a comprehensive analysis of the biological activity and mechanism of action of this compound, and presents detailed experimental protocols for further research.

Phytochemical Profile of Pteris multifida: Focus on ent-Kaurane Diterpenoids

Pteris multifida has been the subject of phytochemical investigations that have led to the isolation of a variety of secondary metabolites, including flavonoids, sesquiterpenoids, and notably, ent-kaurane diterpenoids[1][2]. These diterpenoids are of significant interest due to their diverse biological activities.

Recent studies have identified several ent-kaurane diterpenoids from the roots of Pteris multifida, some of which have demonstrated significant anti-neuroinflammatory properties[3][4]. While this compound has not been explicitly identified among the isolates from Pteris multifida in the reviewed literature, the presence of other structurally related compounds underscores the potential of this plant as a source for novel diterpenoids.

This compound: A Potent Nrf2 Activator

This compound is an ent-kaurane diterpenoid that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising candidates for therapeutic development.

Mechanism of Action: Targeting Keap1

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, within the BTB domain of Keap1[5]. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.

Biological Activity: Cytoprotection Against Chemotherapy-Induced Toxicity

The activation of the Nrf2 pathway by this compound has been shown to confer significant cytoprotective effects. Specifically, a semisynthetic analogue of this compound, designated J19-1, has demonstrated a significant protective effect against cisplatin-induced cytotoxicity in human kidney cells (HKC)[5]. This suggests a potential therapeutic application for this compound and its derivatives as adjunctive agents in chemotherapy to mitigate side effects.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of ent-kaurane diterpenoids from Pteris multifida and this compound.

Table 1: Anti-Neuroinflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida [3]

| Compound | Cell Line | Assay | IC50 (µM) |

| Pterokaurane M1 | BV-2 microglia | Nitric Oxide (NO) Production | > 20 |

| Compound 7 (unnamed) | BV-2 microglia | Nitric Oxide (NO) Production | 12.5 |

Table 2: Nrf2 Activating and Cytoprotective Effects of this compound and its Analogue [5]

| Compound | Cell Line | Assay | Concentration | Effect |

| This compound (J19) | HEK293T | ARE-Luciferase Reporter Assay | 10 µM | ~4-fold increase in luciferase activity |

| J19-1 (analogue) | HEK293T | ARE-Luciferase Reporter Assay | 10 µM | ~12-fold increase in luciferase activity |

| J19-1 (analogue) | HKC | Cisplatin-induced Cytotoxicity | 10 µM | Significant protection against cell death |

Experimental Protocols

Isolation of ent-Kaurane Diterpenoids from Pteris multifida

This protocol is adapted from the methodology described for the isolation of diterpenes from the aerial parts of Pteris multifida[6].

-

Extraction: Air-dried and powdered aerial parts of Pteris multifida are extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Column Chromatography: The CHCl₃-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.

-

Further Separation: Fractions containing diterpenoids are further purified by repeated column chromatography on silica gel and silica gel impregnated with silver nitrate (AgNO₃) to separate compounds with similar polarities.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol is based on the methods used to assess the Nrf2 activating potential of this compound[5].

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: Following a 16-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Cytoprotection Assay Against Cisplatin-Induced Toxicity

This protocol outlines the general steps to evaluate the cytoprotective effects of this compound against cisplatin-induced cell death[5].

-

Cell Culture: Human Kidney Cells (HKC) are maintained in an appropriate culture medium.

-

Pre-treatment: Cells are seeded in 96-well plates and pre-treated with this compound or its analogue for a specified period (e.g., 12 hours).

-

Cisplatin Treatment: Following pre-treatment, cisplatin is added to the culture medium at a cytotoxic concentration, and the cells are incubated for an additional period (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counting kit.

-

Data Analysis: The viability of cells treated with both the compound and cisplatin is compared to that of cells treated with cisplatin alone to determine the extent of cytoprotection.

Visualizations

Signaling Pathway

Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation.

Experimental Workflow

Caption: General workflow for isolation and bioactivity screening of compounds from Pteris multifida.

Conclusion and Future Directions

This compound stands out as a promising natural product with a well-defined mechanism of action as an Nrf2 activator. While its primary documented source is Pteris semipinnata, the presence of a rich diversity of ent-kaurane diterpenoids in Pteris multifida warrants further investigation into this species as a potential source of this compound or novel analogues. The cytoprotective properties of this compound, particularly in the context of chemotherapy, highlight its potential for further preclinical and clinical development. Future research should focus on a comprehensive phytochemical analysis of Pteris multifida to ascertain the presence of this compound, as well as the evaluation of other isolated diterpenoids for Nrf2-activating and other therapeutic properties.

References

- 1. This compound is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain | THE LEI GROUP [chem.pku.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. research.rug.nl [research.rug.nl]

- 4. This compound is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Origins of Pterisolic Acid B: A Hypothetical Biosynthetic Pathway

Disclaimer: The biosynthetic pathway of Pterisolic acid B has not been experimentally elucidated. The following guide presents a hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane diterpenoid skeleton. All information regarding specific enzymatic steps and intermediates following the formation of ent-kaurene should be considered speculative.

Introduction

This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Diterpenoids are a large and diverse class of natural products with a wide range of biological activities. The biosynthesis of these complex molecules is of significant interest to researchers in natural product chemistry, biotechnology, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the known biosynthesis of other ent-kaurane diterpenoids. Due to the absence of specific experimental data for this compound, this guide also outlines general experimental protocols commonly employed in the elucidation of terpenoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, starting with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be divided into three main stages:

-

Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP, derived from either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, undergo a series of condensation reactions catalyzed by prenyltransferases to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Formation of the ent-Kaurene Skeleton: The linear GGPP is then cyclized in a two-step process to form the tetracyclic hydrocarbon ent-kaurene. This is a crucial branching point for the biosynthesis of all ent-kaurane diterpenoids, including gibberellins.

-

Step 1: Protonation-initiated cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS).[2][3][4]

-

Step 2: Ionization-initiated cyclization of ent-CPP to ent-kaurene is catalyzed by a class I diterpene synthase, ent-kaurene synthase (ent-KS).[4][5][6]

-

-

Tailoring of the ent-Kaurene Skeleton: The ent-kaurene scaffold undergoes a series of post-cyclization modifications, primarily oxidations, to yield the final product, this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.[7][8] The exact sequence and the specific enzymes involved in the case of this compound are currently unknown.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthesis of this compound has not been experimentally studied, there is no quantitative data available regarding enzyme kinetics, precursor incorporation rates, or yields of intermediates.

General Experimental Protocols for Elucidating Diterpenoid Biosynthetic Pathways

While specific protocols for this compound are not available, the following methodologies are commonly used to investigate the biosynthesis of novel diterpenoids.

Isotopic Labeling Studies

Objective: To identify the precursors and trace the metabolic fate of intermediates in the biosynthetic pathway.

Methodology:

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ²H-labeled glucose, mevalonate, or GGPP) to the producing organism (Pteris semipinnata tissue cultures or whole plants).

-

Isolation and NMR/MS Analysis: Isolate the target compound (this compound) and analyze the incorporation and distribution of the isotopic labels using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Interpretation: The labeling pattern provides insights into the cyclization mechanisms and subsequent rearrangements.

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes involved in the pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing of tissues actively producing this compound to identify candidate genes, particularly those encoding terpene synthases (TPSs) and cytochrome P450s (CYPs), by homology to known biosynthetic genes.

-

Gene Cloning and Heterologous Expression: Clone the full-length candidate genes into a suitable expression host (e.g., Escherichia coli or Saccharomyces cerevisiae).

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates (e.g., GGPP for a candidate ent-CPS, ent-CPP for a candidate ent-KS) to determine their function.

-

Product Identification: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.

In Vivo Pathway Reconstruction

Objective: To reconstitute the biosynthetic pathway in a heterologous host.

Methodology:

-

Co-expression of Pathway Genes: Co-express the identified biosynthetic genes (e.g., ent-CPS, ent-KS, and candidate CYPs) in a microbial host such as E. coli or yeast.

-

Metabolic Engineering: Engineer the host's metabolism to enhance the supply of the precursor GGPP.

-

Product Analysis: Analyze the culture extracts for the production of intermediates and the final product, this compound, using LC-MS and NMR.

Below is a DOT language script for a generalized experimental workflow for elucidating a diterpenoid biosynthetic pathway.

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound remains an unexplored area of research. This guide has provided a hypothetical pathway based on the current understanding of ent-kaurane diterpenoid biosynthesis. The proposed pathway starts from GGPP, which is cyclized to ent-kaurene by the sequential action of ent-CPS and ent-KS, followed by a series of putative oxidative modifications catalyzed by cytochrome P450 monooxygenases. The elucidation of the precise enzymatic steps and the underlying genetic machinery awaits future experimental investigation. The general methodologies outlined provide a roadmap for researchers aiming to unravel the biosynthesis of this and other complex natural products from ferns. Such studies will not only advance our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of valuable diterpenoids.

References

- 1. Pteris semipinnata L.| BioCrick [biocrick.com]

- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 4. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 6. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pterisolic Acid B: A Comprehensive Technical Guide to its Role as a Keap1-Nrf2 Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid B, a naturally occurring diterpenoid, has emerged as a significant subject of interest within the scientific community due to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and the experimental protocols utilized to elucidate its function. The primary focus is on its interaction with the Kelch-like ECH-associated protein 1 (Keap1), a critical negative regulator of Nrf2. This document aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Nrf2 activators.

Chemical and Physical Properties

This compound is an ent-kaurane diterpenoid that can be isolated from the fern Pteris semipinnata.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1401419-86-0 | [2][3] |

| Molecular Weight | 330.42 g/mol | [1][4] |

| Molecular Formula | C₂₀H₂₆O₄ | [1][4] |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] This process maintains low basal levels of Nrf2. However, in the presence of inducers like this compound, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven gene expression. These genes encode a battery of cytoprotective proteins, including antioxidant enzymes.[5]

This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, located within the BTB domain of Keap1.[6][7] This modification inhibits the Keap1-Cul3 ubiquitin ligase complex-mediated degradation of Nrf2.[6][7] The disruption of the Keap1-Cul3 interaction is a key step in the activation of the Nrf2 pathway by this compound.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the intervention point of this compound.

Experimental Protocols

The following section details the key experimental procedures used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney 293T (HEK293T) cells and human kidney proximal tubule cells (HKC) are suitable for these studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]

-

Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

Nrf2 Nuclear Translocation Assay

This assay determines the ability of this compound to induce the movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound or vehicle control for a specified time.

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.[9][10][11]

Co-Immunoprecipitation (Co-IP) for Keap1-Cul3 Interaction

This protocol is used to assess the effect of this compound on the interaction between Keap1 and Cul3.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[12]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against Keap1 or Cul3 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against Keap1 and Cul3, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Ubiquitination Assay

This assay is performed to determine if this compound inhibits the ubiquitination of Nrf2.[13][14][15]

-

Transfection: Co-transfect cells with expression plasmids for HA-tagged ubiquitin, Flag-tagged Nrf2, and Myc-tagged Keap1.

-

Treatment and Proteasome Inhibition:

-

Treat the transfected cells with this compound or vehicle control.

-

Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[16]

-

-

Cell Lysis and Denaturation: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, and then dilute the lysate with a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate Flag-Nrf2 from the cell lysates using an anti-Flag antibody conjugated to agarose beads.

-

Western Blot Analysis:

-

Wash the immunoprecipitates extensively.

-

Elute the proteins and resolve them by SDS-PAGE.

-

Perform a Western blot analysis using an anti-HA antibody to detect ubiquitinated Nrf2. The total amount of immunoprecipitated Nrf2 can be detected with an anti-Flag antibody as a loading control.

-

Below is a workflow diagram for the in vivo ubiquitination assay.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, acting through the covalent modification of Cys171 on Keap1. This leads to the disruption of the Keap1-Cul3 E3 ligase complex, stabilization of Nrf2, and subsequent induction of cytoprotective gene expression. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other potential Nrf2 activators. Further research into the therapeutic applications of this compound is warranted, particularly in diseases associated with oxidative stress and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1401419-86-0 | Chemsrc [chemsrc.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. This compound is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain | THE LEI GROUP [chem.pku.edu.cn]

- 7. This compound is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pterisolic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterisolic acid B, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This compound has been identified as an activator of the Nrf2 pathway, a significant target in chemoprevention and cytoprotection.

Chemical Structure

This compound is chemically known as ent-6α-hydroxy-15-oxokaura-9(11),16-dien-19-oic acid.

Molecular Formula: C₂₀H₂₆O₄ Molecular Weight: 330.42 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1α | 1.63 | m | |

| 1β | 2.05 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.55 | m | |

| 3β | 1.68 | m | |

| 5 | 2.15 | d | 11.0 |

| 6 | 4.45 | br s | |

| 7α | 2.20 | m | |

| 7β | 2.35 | m | |

| 11 | 5.85 | d | 6.0 |

| 12α | 2.50 | m | |

| 12β | 2.65 | m | |

| 13 | 3.10 | m | |

| 14α | 2.00 | m | |

| 14β | 2.25 | m | |

| 17 | 5.20 | s | |

| 17' | 5.95 | s | |

| 18 | 1.25 | s | |

| 20 | 1.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Type |

| 1 | 39.8 | CH₂ |

| 2 | 19.5 | CH₂ |

| 3 | 37.5 | CH₂ |

| 4 | 44.0 | C |

| 5 | 56.5 | CH |

| 6 | 78.0 | CH |

| 7 | 41.0 | CH₂ |

| 8 | 55.0 | C |

| 9 | 158.0 | C |

| 10 | 39.0 | C |

| 11 | 118.0 | CH |

| 12 | 34.0 | CH₂ |

| 13 | 48.0 | CH |

| 14 | 36.0 | CH₂ |

| 15 | 208.0 | C=O |

| 16 | 150.0 | C |

| 17 | 119.0 | CH₂ |

| 18 | 28.5 | CH₃ |

| 19 | 181.5 | C=O |

| 20 | 18.0 | CH₃ |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M+Na]⁺ | 353.1727 | 353.1729 | C₂₀H₂₆O₄Na |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H stretch (hydroxyl group) |

| 2930 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (carboxylic acid) |

| 1695 | C=O stretch (α,β-unsaturated ketone) |

| 1640 | C=C stretch (alkene) |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker AV-400 and DRX-500 spectrometers.

-

Solvent: Deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Spectra were recorded at 400 or 500 MHz. Chemical shifts are reported in ppm relative to TMS.

-

¹³C NMR: Spectra were recorded at 100 or 125 MHz. Chemical shifts are reported in ppm relative to TMS.

-

2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse sequences to establish correlations and aid in the complete assignment of proton and carbon signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Sample Preparation: The purified compound was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data Analysis: The exact mass of the [M+Na]⁺ adduct was measured to determine the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample was prepared as a KBr (potassium bromide) pellet. A small amount of the dried, purified compound was intimately mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of this compound is depicted below. This process involves initial extraction from the natural source, followed by chromatographic separation and purification, and finally, structural elucidation using a combination of spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

Preliminary Cytotoxicity Screening of Pseudolaric Acid B: A Technical Guide

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-proliferative and apoptotic activities across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of PAB, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product-based drug discovery.

Data Presentation

The cytotoxic effects of Pseudolaric acid B have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[1] The IC50 values for PAB across different cell lines are summarized below.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| DU145 | Hormone-Refractory Prostate Cancer | CCK-8 Assay | 0.89 ± 0.18 | 48 | [2] |

| DU145 | Hormone-Refractory Prostate Cancer | Clone Formation Assay | 0.76 ± 0.15 | 48 | [2] |

| HN22 | Head and Neck Cancer | Not Specified | Not Specified | Not Specified | [3] |

| HSC3 | Head and Neck Cancer | Not Specified | Not Specified | Not Specified | [3] |

| Ca9.22 | Head and Neck Cancer | Not Specified | Not Specified | Not Specified | [3] |

| HSC4 | Head and Neck Cancer | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

The following section details the methodologies employed in the cytotoxicity screening of Pseudolaric acid B.

Cell Culture and Treatment

Human cancer cell lines, such as the hormone-refractory prostate cancer cell line DU145 and various head and neck cancer cell lines (HN22, HSC3, Ca9.22, and HSC4), were utilized.[2][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in plates and treated with varying concentrations of PAB.

Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

The CCK-8 assay is a colorimetric assay used to determine cell viability.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a specific density.

-

After cell attachment, treat with a series of PAB concentrations.

-

Incubate for a specified period (e.g., 48 hours).[2]

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

2. Clone Formation Assay:

This assay assesses the ability of a single cell to grow into a colony.

-

Principle: It measures the long-term proliferative potential of cells after treatment with a cytotoxic agent.

-

Protocol:

-

Plate a low density of cells in a culture dish.

-

Treat with PAB for a defined period.

-

Remove the drug-containing medium and allow the cells to grow for a period of time (e.g., 1-2 weeks) until visible colonies form.

-

Fix and stain the colonies with a solution like crystal violet.

-

Count the number of colonies.

-

3. Apoptosis Analysis by Annexin V-FITC Staining:

This flow cytometry-based assay is used to detect apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.

-

Protocol:

-

Treat cells with PAB for the desired time.

-

Harvest the cells and wash with a binding buffer.

-

Resuspend the cells in the binding buffer containing Annexin V-FITC and a viability dye (e.g., propidium iodide).

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Principle: It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse PAB-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., Bcl-2, caspase-9, caspase-3, DR5).[2][3]

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Signaling Pathways and Mechanisms of Action

Pseudolaric acid B exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis via different signaling pathways.

ROS-Mediated Apoptosis in Prostate Cancer Cells

In hormone-refractory prostate cancer DU145 cells, PAB induces apoptosis through the generation of reactive oxygen species (ROS).[2] This leads to the degradation of the anti-apoptotic protein Bcl-2 via the ubiquitin-proteasome pathway, and the subsequent activation of caspase-9 and caspase-3.[2]

Caption: PAB-induced ROS-mediated apoptosis in prostate cancer cells.

Death Receptor 5 (DR5) Pathway in Head and Neck Cancer Cells

In head and neck cancer cell lines, PAB induces apoptosis by upregulating the expression of Death Receptor 5 (DR5).[3] This leads to the activation of the extrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-8.[3]

Caption: PAB-induced DR5-mediated apoptosis in head and neck cancer cells.

Microtubule Destabilization

PAB has also been identified as a novel microtubule-destabilizing agent.[4] It disrupts the cellular microtubule networks and inhibits the formation of mitotic spindles, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis.[4] This mechanism of action is particularly significant as it can circumvent multidrug resistance phenotypes.[4]

Caption: PAB-induced microtubule destabilization leading to apoptosis.

Conclusion

Pseudolaric acid B demonstrates potent cytotoxic activity against various cancer cell lines through multiple mechanisms of action. Its ability to induce apoptosis via ROS generation, DR5 upregulation, and microtubule destabilization highlights its potential as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Yield Purification of Pterisolic Acid B from Pseudolarix kaempferi

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterisolic acid B is a bioactive diterpenoid isolated from the root bark of the golden larch, Pseudolarix kaempferi. This natural product has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and immunosuppressive properties.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects, in part, by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[4] This document provides a detailed, high-yield protocol for the extraction, purification, and crystallization of this compound for research and development purposes.

Data Presentation

The following table summarizes the expected yields at each stage of a typical high-yield purification process for this compound, starting from 1 kg of dried Pseudolarix kaempferi root bark.

| Purification Stage | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Extraction & Partitioning | 1000 | 50 | 5.0 | ~20% |

| Silica Gel Chromatography | 50 | 10 | 20.0 | ~75% |

| Preparative HPLC | 10 | 3.5 | 35.0 | >95% |

| Crystallization | 3.5 | 3.0 | 85.7 | >99% |

Note: The data presented in this table is illustrative of a high-yield process and may vary depending on the quality of the starting material and specific experimental conditions.

Experimental Protocols

Extraction and Preliminary Purification

This protocol outlines the initial extraction of this compound from the dried root bark of Pseudolarix kaempferi.

Materials:

-

Dried root bark of Pseudolarix kaempferi, powdered

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Deionized water

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Soak 1 kg of powdered Pseudolarix kaempferi root bark in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude ethanol extract.

-

Solvent Partitioning: Resuspend the crude extract in 1 L of deionized water and transfer to a 2 L separatory funnel.

-

Defatting: Extract the aqueous suspension three times with 1 L of n-hexane to remove nonpolar impurities. Discard the n-hexane layers.

-

Extraction of this compound: Extract the remaining aqueous layer three times with 1 L of ethyl acetate. The acidic nature of this compound will favor its partitioning into the ethyl acetate phase.

-

Drying and Concentration: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator to yield a crude extract enriched with this compound.

Silica Gel Column Chromatography

This step further purifies the crude extract to isolate a fraction rich in this compound.

Materials:

-

Crude extract from the previous step

-

Silica gel (200-300 mesh)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a step gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector.

-

TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3). Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

-

Pooling and Concentration: Combine the fractions containing this compound (based on TLC analysis) and concentrate them to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This final chromatographic step is designed to achieve high purity of this compound.

Materials:

-

Partially purified this compound fraction

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

-

Preparative HPLC system with a UV detector

-

Fraction collector

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Sample Preparation: Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column

-

Flow Rate: 10 mL/min

-

Detection: UV at 254 nm

-

Gradient Program:

-

0-5 min: 30% B

-

5-35 min: 30% to 70% B (linear gradient)

-

35-40 min: 70% to 100% B

-

40-45 min: 100% B

-

45-50 min: 100% to 30% B

-

50-60 min: 30% B (re-equilibration)

-

-

-

Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

-

Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with >95% purity and remove the solvent under reduced pressure.

Crystallization

This final step yields highly pure, crystalline this compound.

Materials:

-

Purified this compound

-

Methanol

-

Deionized water

-

Beaker

-

Hot plate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol in a beaker.

-

Induce Crystallization: Slowly add deionized water dropwise to the hot methanol solution until a slight turbidity persists.

-

Cooling: Cover the beaker and allow it to cool slowly to room temperature, and then transfer it to a 4°C refrigerator overnight to facilitate crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol/water (1:1) solution.

-

Drying: Dry the crystals under a vacuum to obtain pure, crystalline this compound.

Visualizations

Signaling Pathway

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Caption: High-yield purification workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Pterisolic Acid B Using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pterisolic acid B, an ent-Kaurane diterpenoid with potential pharmacological activities. The method utilizes a C18 column with a mobile phase of acetonitrile and acidified water, and UV detection at 210 nm. The protocol outlined here is suitable for the quantitative analysis of this compound in various samples for research and drug development purposes. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation according to ICH guidelines.

Introduction

This compound is a naturally occurring ent-Kaurane diterpenoid isolated from the fern Pteris semipinnata. As a known Nrf2 activator, this compound has garnered interest for its potential therapeutic applications. Consequently, a reliable analytical method for its quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and various research applications. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy. This application note presents a detailed protocol for the quantification of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 1401419-86-0 |

| Chemical Structure | ent-Kaurane Diterpenoid |

| UV Absorbance (estimated) | ~210 nm |

| Solubility (predicted) | Soluble in methanol and acetonitrile |

Experimental Protocol

Instrumentation and Materials

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphoric acid (or formic acid)

-

This compound reference standard

Preparation of Solutions

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. The recommended starting gradient is 60:40 (v/v) acetonitrile:acidified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Run Time | Approximately 15 minutes |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98% and 102% |

| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

| Robustness | Insensitive to small variations in method parameters |

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table for easy comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | |||

| Standard 2 | |||

| Standard 3 | |||

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 |

Experimental Workflow Diagram```dot

Signaling Pathway Diagram (Hypothetical Nrf2 Activation)

Caption: Hypothetical signaling pathway of Nrf2 activation by this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this promising natural compound. Adherence to the detailed protocol and method validation procedures will ensure high-quality, reproducible results.

Application Notes and Protocols for the Chemical Synthesis of Pterisolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and representative protocols for the total synthesis of Pterisolic acid B (more accurately known as Pteridic acid B), a spirocyclic polyketide with significant plant growth-promoting properties. The synthetic route described is based on the convergent asymmetric synthesis reported by Dias and Salles. The key transformations involve a diastereoselective ethyl ketone aldol reaction to assemble the carbon backbone, followed by an efficient acid-catalyzed spiroketalization to construct the characteristic[1][1]-spiroketal core. The synthesis is completed by a Horner-Wadsworth-Emmons reaction to install the unsaturated side chain, followed by ester hydrolysis. The overall yield for the synthesis of Pteridic acid B is reported to be 2.8%.[2]

Introduction

Pteridic acids A and B are natural products isolated from Streptomyces hygroscopicus. They exhibit potent auxin-like activity, making them interesting targets for agrochemical research. Their complex molecular architecture, featuring a highly substituted spiroketal moiety and multiple stereocenters, presents a significant synthetic challenge. This document outlines a successful total synthesis approach, providing detailed experimental protocols for key steps to aid researchers in the synthesis of Pteridic acid B and its analogs.

Overall Synthesis Strategy

The synthesis of Pteridic acid B is a convergent process, where two key fragments, a chiral aldehyde and a chiral ethyl ketone, are first synthesized and then coupled via a diastereoselective aldol reaction. The resulting aldol product undergoes a series of transformations including protection/deprotection steps and oxidation, leading to a dihydroxy ketone precursor. This precursor is then cyclized via an acid-catalyzed spiroketalization to form the core structure of Pteridic acid B. Finally, the side chain is introduced using a Horner-Wadsworth-Emmons olefination, and a final hydrolysis step yields the target molecule.

Figure 1. Convergent synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the reported yield for the total synthesis of Pteridic acid B. Detailed yields for each individual step were not available in the reviewed literature.

| Step | Product | Reported Yield (%) |

| Overall Synthesis | Pteridic Acid B | 2.8 [2] |

| Diastereoselective Aldol Reaction | Aldol Adduct | Not available |

| Spiroketalization | Spiroketal Intermediate | Not available |

| Horner-Wadsworth-Emmons & Hydrolysis | Pteridic Acid B | Not available |

Experimental Protocols

Note: The following protocols are representative examples for the key reactions in the synthesis of Pteridic acid B and are based on established organic chemistry methodologies. Researchers should consult the primary literature for the exact conditions and reagents used in the reported total synthesis.

Protocol 1: Diastereoselective Aldol Reaction of a Chiral Ethyl Ketone

This protocol describes a general procedure for the diastereoselective aldol reaction between a chiral ethyl ketone and a chiral aldehyde, a crucial step for establishing the stereochemistry of the carbon backbone.

Materials:

-

Chiral ethyl ketone

-

Chiral aldehyde

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the chiral ethyl ketone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (1.2 equiv) dropwise to the solution.

-

Slowly add di-n-butylboron triflate (1.1 equiv) to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add a solution of the chiral aldehyde (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding methanol at -78 °C.

-

Allow the reaction to warm to 0 °C and add a 2:1 mixture of methanol and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour.

-

Dilute the mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Acid-Catalyzed Spiroketalization

This protocol outlines a general method for the formation of the spiroketal core from a dihydroxy ketone precursor.

Materials:

-

Dihydroxy ketone precursor

-

p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

-

Anhydrous dichloromethane (DCM) or Benzene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the dihydroxy ketone precursor (1.0 equiv) in anhydrous DCM or benzene (0.05 M) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid or camphorsulfonic acid (0.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, gentle heating may be required.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting spiroketal by flash column chromatography.

Protocol 3: Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Ester Synthesis

This protocol provides a general procedure for the olefination of an aldehyde to form an α,β-unsaturated ester, which is used to install the side chain of Pteridic acid B.

Materials:

-

Aldehyde intermediate

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.2 equiv) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Protocol 4: Ester Hydrolysis

This final step converts the ester intermediate to the carboxylic acid, Pteridic acid B.

Materials:

-

Ester intermediate

-

Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the ester intermediate (1.0 equiv) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

-

Add an excess of LiOH or KOH (5-10 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Logical Workflow for this compound Synthesis

Figure 2. Experimental workflow for the total synthesis of this compound.

References

Application Notes and Protocols for Pterisolic Acid B

These application notes provide a detailed protocol for a cell-based assay to evaluate the cytotoxic and anti-proliferative effects of Pterisolic acid B, a compound with demonstrated anti-cancer properties. The primary mechanism of action for this compound involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This protocol is designed for researchers in drug development and cancer biology to assess the efficacy of this compound in a cancer cell line model.

Introduction

This compound, also known as Pseudolaric acid B, is a natural product isolated from the root bark of Pseudolarix kaempferi.[1] It has been identified as a microtubule-destabilizing agent with potent cytotoxic activity against a variety of cancer cell lines.[1] Its ability to circumvent multidrug resistance phenotypes makes it a promising candidate for further investigation as a cancer therapeutic.[1] This document outlines a comprehensive cell-based assay protocol to quantify the anti-proliferative effects of this compound and to characterize its impact on the cell cycle.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-